molecular formula C17H18FN3 B5910537 N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine

N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine

Cat. No. B5910537
M. Wt: 283.34 g/mol
InChI Key: XCIOXAPXAYEYFR-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine, also known as FUBPZ, is a chemical compound that has been widely studied for its potential applications in scientific research. FUBPZ has been shown to have a variety of biological effects, including the ability to inhibit the activity of certain enzymes and proteins. In

Mechanism of Action

N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine works by inhibiting the activity of certain enzymes and proteins. In the case of DNA topoisomerase II, this compound binds to the enzyme and prevents it from carrying out its normal function of separating DNA strands during replication. This leads to the death of cancer cells. In the case of beta-amyloid, this compound binds to the protein and prevents it from forming plaques in the brain that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on DNA topoisomerase II and beta-amyloid, this compound has been shown to inhibit the activity of other enzymes and proteins, including protein kinase C and the enzyme cyclooxygenase-2. This compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine in lab experiments is that it has been well-studied and its synthesis method is well-documented. This compound is also relatively easy to obtain and is stable under a variety of conditions. One limitation of using this compound in lab experiments is that it can be toxic to cells at high concentrations. Researchers must be careful to use appropriate concentrations of this compound in their experiments to avoid toxicity.

Future Directions

There are several future directions for research on N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine. One area of research is the development of new derivatives of this compound that may have improved activity against specific enzymes or proteins. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body. Finally, this compound could be studied in combination with other drugs to determine if it has synergistic effects that could be useful in the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biological effects, including the ability to inhibit the activity of certain enzymes and proteins. This compound has been studied in the context of cancer and Alzheimer's disease, and has been shown to have anti-inflammatory and analgesic effects. While there are advantages and limitations to using this compound in lab experiments, it remains a promising compound for future research.

Synthesis Methods

The synthesis method of N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine involves the reaction of 4-fluorobenzaldehyde with 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester in the presence of ammonium acetate and acetic acid. The resulting product is then treated with piperazine to yield this compound. The synthesis of this compound has been well-documented in the scientific literature and has been used by researchers in the field.

Scientific Research Applications

N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been studied for its potential applications in scientific research. One area of research where this compound has been used is in the study of cancer. This compound has been shown to inhibit the activity of the enzyme DNA topoisomerase II, which is involved in DNA replication and cell division. Inhibition of this enzyme can lead to the death of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of the protein beta-amyloid, which is involved in the formation of plaques in the brain that are associated with Alzheimer's disease.

properties

IUPAC Name

(Z)-1-(4-fluorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3/c18-16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIOXAPXAYEYFR-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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